2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine, also known as [4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone, is a synthetic compound with the molecular formula and a molecular weight of approximately 211.31 g/mol. This compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological activities, including potential applications in treating various medical conditions.
The synthesis of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine can be achieved through several methods, primarily involving the reaction of cyclobutanecarbonyl chloride with piperazine derivatives. One common approach includes:
Technical details regarding reaction conditions, such as temperature and time, are critical for optimizing yield and purity. For instance, reactions are often conducted under inert atmospheres to prevent moisture interference.
The molecular structure of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine can be represented using various structural formulas:
C1CC(C1)C(=O)N2CCN(CC2)CCN
RCTSZMYILANKLQ-UHFFFAOYSA-N
The compound features a cyclobutane ring, a piperazine moiety, and an aminoethyl side chain. The presence of these functional groups contributes to its chemical reactivity and biological activity.
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications.
The mechanism of action for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Compounds containing piperazine structures often exhibit activity at serotonin and dopamine receptors, which may contribute to their therapeutic effects in treating mood disorders and other neurological conditions.
Key physical and chemical properties of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.31 g/mol |
Appearance | Liquid |
Storage Temperature | Room Temperature |
Hazard Statements | H302-H315-H318-H335 |
These properties indicate that the compound should be handled with care due to potential hazards associated with its use.
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its derivatives may be explored for:
Research into this compound's efficacy and safety profile continues to expand its potential applications in various fields of medicine and drug development.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4